3-amino-2-ethoxy-N'-nitropiperidine-1-carboximidamide
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Overview
Description
3-amino-2-ethoxy-N’-nitropiperidine-1-carboximidamide is a complex organic compound with the molecular formula C8H18ClN5O3 and a molecular weight of 267.714 g/mol. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and contains functional groups such as amino, ethoxy, nitro, and carboximidamide.
Preparation Methods
The synthesis of 3-amino-2-ethoxy-N’-nitropiperidine-1-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents to introduce the amino, ethoxy, nitro, and carboximidamide groups. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
3-amino-2-ethoxy-N’-nitropiperidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
3-amino-2-ethoxy-N’-nitropiperidine-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-amino-2-ethoxy-N’-nitropiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
3-amino-2-ethoxy-N’-nitropiperidine-1-carboximidamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine core structure but differ in the functional groups attached to the ring.
Amines: Compounds containing amino groups, which can exhibit similar reactivity and biological activity.
Nitro compounds: Compounds with nitro groups, which can undergo similar reduction and substitution reactions.
The uniqueness of 3-amino-2-ethoxy-N’-nitropiperidine-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
173535-36-9 |
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Molecular Formula |
C8H17N5O3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-amino-2-ethoxy-N'-nitropiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N5O3/c1-2-16-7-6(9)4-3-5-12(7)8(10)11-13(14)15/h6-7H,2-5,9H2,1H3,(H2,10,11) |
InChI Key |
LRLIIQOSDLOLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CCCN1C(=N[N+](=O)[O-])N)N |
Origin of Product |
United States |
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